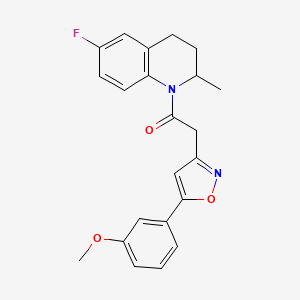

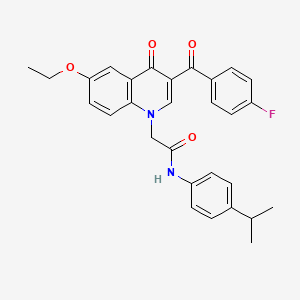

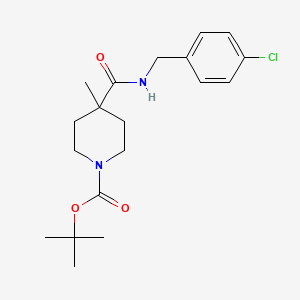

![molecular formula C25H22N4O3S B2505506 3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-one CAS No. 422530-86-7](/img/structure/B2505506.png)

3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-one is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives are nitrogen-containing heterocyclic compounds that have been extensively studied for their pharmacological properties, including antiviral, antibacterial, and anticancer activities .

Synthesis Analysis

The synthesis of quinazoline derivatives can be achieved through various methods. For instance, solid-phase synthesis has been employed to create 1,2-dihydroquinazoline-2-carboxylate derivatives, which can be further cyclized into compounds with unique 3D architectures, such as spiroquinazolines . Microwave-assisted synthesis is another technique used to rapidly generate novel quinazoline derivatives with potential antiviral properties . Additionally, catalyst-free, one-pot, and three-component synthesis methods have been developed to create quinazoline compounds, offering advantages such as operational simplicity and eco-friendliness . The synthesis of specific quinazoline derivatives, such as 7-morpholino-2-[4-(trifluoromethyl)phenyl]quinazolin-4(3H)-one, involves multiple steps, including esterification, amidation, reduction, and condensation reactions .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry . Single crystal X-ray analysis has also been used to confirm the structure of certain quinazoline compounds, providing insights into their crystal systems and space groups .

Chemical Reactions Analysis

Quinazoline derivatives can undergo regioselective reactions with electrophiles and nucleophiles. For example, morpholine-1-carbothioic acid (2-phenyl-3H-quinazolin-4-ylidene) amide can react with alkyl halides to afford S-substituted isothiourea derivatives or with amines to yield thioureas via transamination reactions . Oxidative desulfurization can also be employed to produce morpholin-4-carboximidamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their substituents. For instance, the introduction of phenyl or pyridinyl groups can affect the fluorescent properties of quinazoline compounds . The solubility and pharmacokinetic profiles of these compounds can be optimized through structural modifications, such as the development of prodrugs . The reactivity of quinazoline derivatives can be estimated using quantum chemistry calculations, which support the identification of reactive sites on the molecule .

Case Studies

Quinazoline derivatives have been evaluated for various biological activities in different case studies. Some compounds have shown significant antiviral activity against respiratory viruses, including influenza A and severe acute respiratory syndrome coronavirus . Others have been tested for antimicrobial activity, with certain derivatives displaying appreciable antibacterial activity against both Gram-positive and Gram-negative bacterial strains . Additionally, quinazoline derivatives have been investigated for their potential as IKur current blockers for the treatment of atrial fibrillation , as H1-antihistaminic agents , and for their analgesic and anti-inflammatory activities .

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activities

Quinazolinone derivatives have demonstrated significant antibacterial and antifungal properties. Research has shown that various substituted quinazolinone compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, studies on new quinazolin-4-one containing oxadiazolin-5-thione moieties revealed encouraging antibacterial activity, particularly with morpholino derivatives (Ahmed, Abd-Alla, & El-zohry, 2007). Additionally, certain quinazolinone derivatives were synthesized and screened for their antimicrobial activities, including action against bacterial, fungal, and malarial pathogens, showing varied effectiveness across different compounds (Dixit, Mehta, & Dixit, 2014).

Anti-inflammatory and Analgesic Effects

Some quinazolinone derivatives have been evaluated for their analgesic and anti-inflammatory activities. Studies have synthesized and assessed the efficacy of new 1,3,4-oxadiazole derivatives linked to quinazolin-4-one rings, finding compounds that showed potent analgesic and anti-inflammatory activities (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).

Anticancer Activities

The anticancer potential of quinazolinone derivatives has also been explored. Several compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, certain quinazolinone derivatives have shown promising results in inhibiting the growth of cancer cells, underscoring their potential as anticancer agents (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020).

Antiviral Activity

Quinazolinone compounds have been investigated for their antiviral activity as well. Research has focused on synthesizing derivatives and evaluating their efficacy against various viruses, including the herpes simplex virus and others. Some derivatives have demonstrated significant antiviral activity, highlighting their potential in antiviral drug development (Kumar, Ganguly, Veerasamy, & De Clercq, 2010).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[4-(morpholine-4-carbonyl)phenyl]-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O3S/c30-23(28-13-15-32-16-14-28)19-5-7-20(8-6-19)29-24(31)21-3-1-2-4-22(21)27-25(29)33-17-18-9-11-26-12-10-18/h1-12H,13-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHDYKRZGXMLNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N=C3SCC5=CC=NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

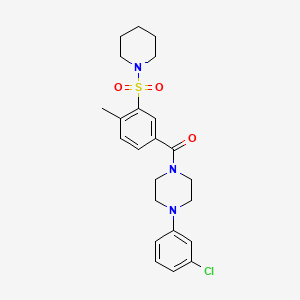

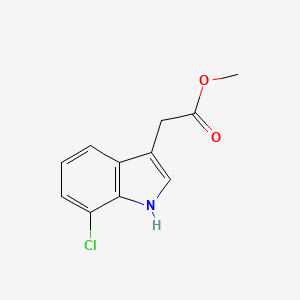

![2-Chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B2505424.png)

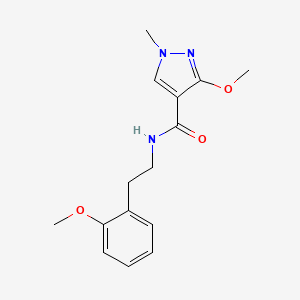

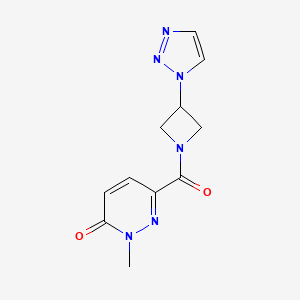

![N-(3-acetylphenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2505434.png)

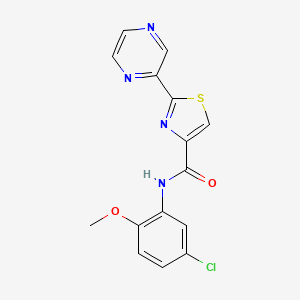

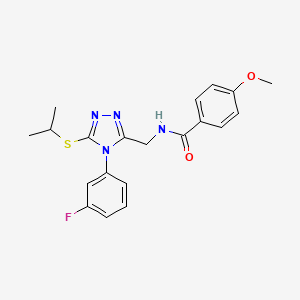

![2-Amino-4-(2-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2505446.png)